molecular formula C27H38N4O5S B2969409 (S,R,S)-AHPC-Boc

(S,R,S)-AHPC-Boc

Cat. No.: B2969409
M. Wt: 530.7 g/mol
InChI Key: PKNFPFFOAWITLF-RZUBCFFCSA-N
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Description

VH032-Boc is a ligand used in the recruitment of the von Hippel-Lindau (VHL) protein. This compound is often utilized in proteolysis targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins by the ubiquitin-proteasome system. VH032-Boc is a modified version of VH032, where the Boc (tert-butoxycarbonyl) group is used to protect the amine functionality during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VH032-Boc involves several key steps:

Industrial Production Methods: Industrial production of VH032-Boc typically follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. For instance, researchers have reported the preparation of VH032 in multigram quantities with yields of 56% and 61% for different analogs .

Chemical Reactions Analysis

Types of Reactions: VH032-Boc undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Mechanism of Action

VH032-Boc functions by recruiting the von Hippel-Lindau (VHL) protein, which is a substrate recognition subunit of the Cullin-2 RING E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of target proteins . The molecular targets and pathways involved include the hypoxia-inducible factor (HIF) pathway, which is regulated by VHL .

Comparison with Similar Compounds

Uniqueness: VH032-Boc is unique due to its Boc protecting group, which enhances its stability and step economy during synthesis. This modification allows for more efficient production and application in various research fields .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35)/t19-,20+,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNFPFFOAWITLF-RZUBCFFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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